Astrasieversianin XV

Description

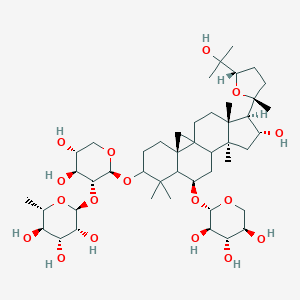

Structure

2D Structure

Properties

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[[(3R,9R,12S,14R,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H76O17/c1-20-28(50)31(53)33(55)38(59-20)62-34-30(52)23(49)18-58-39(34)61-26-10-12-46-19-45(46)14-13-42(6)35(44(8)11-9-27(63-44)41(4,5)56)21(47)16-43(42,7)25(45)15-24(36(46)40(26,2)3)60-37-32(54)29(51)22(48)17-57-37/h20-39,47-56H,9-19H2,1-8H3/t20-,21+,22+,23+,24+,25?,26?,27-,28-,29-,30-,31+,32+,33+,34+,35-,36?,37-,38-,39-,42+,43-,44+,45?,46+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSZHSKJNNXOTD-WIIISCGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC45CC46CCC7(C(C(CC7(C6CC(C5C3(C)C)OC8C(C(C(CO8)O)O)O)C)O)C9(CCC(O9)C(C)(C)O)C)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2OC3CC[C@]45CC46CC[C@@]7([C@H]([C@@H](C[C@]7(C6C[C@H](C5C3(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O)[C@]9(CC[C@H](O9)C(C)(C)O)C)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H76O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

901.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101843-83-8 | |

| Record name | Astrasieversianin XV | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101843838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Isolation and Comprehensive Structural Elucidation of Astrasieversianin Xv

Botanical Sources and Phytogeographical Distribution

Primary Isolation from Astragalus sieversianus Roots

Astrasieversianin XV was first isolated from the roots of Astragalus sieversianus Pallas, a robust perennial plant belonging to the Fabaceae family. researchgate.net This species is primarily distributed across Central and Southwest Asia, found in countries such as Afghanistan, Iran, Kazakhstan, Kyrgyzstan, Tajikistan, and the Xinjiang province of China. efloras.org The initial isolation and characterization of this compound, along with several other related saponins (B1172615), were detailed in a 1986 study published in Phytochemistry. researchgate.net This foundational work established the chemical identity of the compound within the rich phytochemical landscape of the Astragalus genus.

Presence and Identification in Other Astragalus Species (e.g., A. fruticosus)

Subsequent to its initial discovery, this compound has been identified in other species within the vast Astragalus genus. Notably, its presence was confirmed in the methanolic extract of Astragalus fruticosus through High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) analysis. In this study, the compound was tentatively identified based on its specific retention time and mass spectrometric fragmentation pattern, corroborating the structure established from its isolation from A. sieversianus.

Advanced Chromatographic Methodologies for Isolation and Purification

The isolation of pure this compound from crude plant extracts is a multi-step process that relies on sophisticated chromatographic techniques to separate it from a complex mixture of other saponins, flavonoids, and polysaccharides.

High-Performance Liquid Chromatography (HPLC) Protocols

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a critical tool for the analysis and purification of cycloartane (B1207475) saponins like this compound. nih.gov Because saponins often lack strong chromophores for UV detection, methods such as Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are frequently coupled with HPLC for effective identification and quantification. nih.govresearchgate.net

For the analytical identification of this compound in A. fruticosus, an HPLC-MS/MS method was employed. While specific column and mobile phase details for its preparative isolation are proprietary to individual research labs, a typical protocol for saponin (B1150181) separation involves the following: phytojournal.com

| Parameter | Description |

| Stationary Phase | C18 or Octadecylsilylated (ODS) silica (B1680970) gel columns are most common for separating saponins due to their hydrophobicity. nih.gov |

| Mobile Phase | A gradient elution system using a mixture of water and an organic solvent, typically acetonitrile (B52724) or methanol, is used. phytojournal.com |

| Detection | Mass Spectrometry (MS) is used for identification based on mass-to-charge ratio and fragmentation patterns. |

Other Relevant Preparative Chromatography Techniques

Beyond analytical HPLC, large-scale purification requires preparative chromatography techniques capable of handling higher sample loads to yield substantial quantities of the pure compound. gilson.com Techniques such as High-Speed Counter-Current Chromatography (HSCCC) may be used for initial fractionation of the crude extract. nih.gov This method separates compounds based on their differential partitioning between two immiscible liquid phases, which can effectively remove major impurities before final polishing steps using preparative HPLC. nih.gov

Spectroscopic and Spectrometric Approaches for Structure Determination

The definitive structure of this compound was elucidated using a combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule, as well as its fragmentation patterns, which helps in identifying structural motifs like sugar units and the aglycone core. The identity of this compound in A. fruticosus was confirmed by ESI-MS/MS analysis, which showed a precursor ion and specific daughter ions corresponding to the known structure.

Table 1: Mass Spectrometric Data for this compound

| Ion Type | m/z (Mass-to-Charge Ratio) | Interpretation |

|---|---|---|

| Precursor Ion [M-H]⁻ | 900 | Molecular weight of the compound (901 Da) |

| MS² Daughter Ion | 755 | Loss of the terminal rhamnopyranosyl sugar unit |

| MS² Daughter Ion | 837 | Loss of an isopropyl alcohol moiety from the side chain |

The complete and unambiguous structural assignment, including the stereochemistry of the aglycone and the precise linkage positions of the sugar moieties, was originally determined through extensive 1D and 2D NMR experiments (¹H-NMR, ¹³C-NMR, COSY, HMBC, HSQC) as part of the initial isolation studies from A. sieversianus. researchgate.net These powerful techniques allow for the mapping of all proton and carbon atoms within the molecule and their connectivity, leading to the final established structure: 3-O-[α-l-Rhamnopyranosyl-(1→2)-β-d-xylopyranosyl]-6-O-β-d-xylopyranosyl-20(R),24(S)-epoxy-3β,6α,16β,25-tetrahydroxycycloartane.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy served as a cornerstone in the structural analysis of this compound. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, researchers were able to map out the complete proton and carbon framework of the molecule, as well as the connectivity between atoms.

Detailed ¹H and ¹³C NMR data for this compound were established in the primary literature. While the specific chemical shifts (δ) in ppm, coupling constants (J) in Hz, and multiplicities for each proton and carbon signal are contained within the definitive 1990 study, access to the full text of this publication is required to present a complete and accurate data table.

Interactive Data Table: Representative ¹H and ¹³C NMR Data

(Note: The following table is a template. Specific data from the primary source "Yao Xue Xue Bao. 1990;25(6):445-50" is required for full completion.)

| Atom No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) |

| C-1 | Data not available | Data not available | Data not available | Data not available |

| C-2 | Data not available | Data not available | Data not available | Data not available |

| C-3 | Data not available | Data not available | Data not available | Data not available |

| ... | ... | ... | ... | ... |

The structural elucidation of this compound was heavily reliant on various 2D-NMR techniques. nih.gov These experiments provide crucial information about the connectivity and spatial relationships of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds, helping to establish spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals directly to the carbon atoms to which they are attached, providing a direct map of C-H one-bond connectivities.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting different fragments of the molecule and for placing functional groups and sugar moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. It is essential for determining the relative stereochemistry of the molecule.

A full analysis of these 2D NMR spectra, as performed in the original study, allowed for the complete assignment of all proton and carbon signals and the definitive establishment of the structure of this compound. nih.gov

Mass Spectrometry (MS) Characterization

Mass spectrometry has been a key analytical tool for determining the molecular weight and probing the fragmentation patterns of this compound, providing corroborative evidence for its proposed structure.

ESI-MS analysis has been utilized in the characterization of this compound. In negative ion mode (ESI-), a deprotonated molecule [M–H]⁻ has been observed at a mass-to-charge ratio (m/z) of 900. This suggests a molecular weight of approximately 901 for the compound.

Tandem mass spectrometry (MS/MS) has provided significant insights into the structure of this compound. By selecting the [M–H]⁻ ion at m/z 900 for fragmentation, characteristic daughter ions are produced that correspond to specific structural components.

Key observed fragmentations include:

A daughter peak at m/z 837 , corresponding to the loss of an isopropyl alcohol unit from the side chain.

A daughter peak at m/z 755 , resulting from the loss of the terminal rhamnopyranosyl (rhamnose) sugar unit.

A peak at m/z 798 , which is formed after the cleavage of the side chain (loss of C₆H₁₄O), leading to the formation of a stable carbocation.

These fragmentation patterns are consistent with the structure of a cycloartane-type triglycoside saponin, providing strong evidence for the arrangement of the sugar units and the nature of the aglycone side chain.

Interactive Data Table: ESI-MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Inferred Structural Loss |

| 900 [M-H]⁻ | 837 | 63 | Isopropyl alcohol |

| 900 [M-H]⁻ | 755 | 145 | Rhamnopyranosyl unit |

| 900 [M-H]⁻ | 798 | 102 | C₆H₁₄O (from side chain) |

Biosynthetic Pathways and Biotransformation Studies

Elucidation of Proposed Biosynthetic Precursors and Intermediate Metabolites in Astragalus Species

The biosynthesis of triterpenoid (B12794562) saponins (B1172615) in Astragalus species initiates with the universal upstream mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. mdpi.commdpi.com These pathways converge to produce the five-carbon precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). mdpi.commdpi.comnih.gov The condensation of IPP units, catalyzed by farnesyl pyrophosphate synthase (FPPS), leads to the formation of farnesyl pyrophosphate (FPP), a 15-carbon molecule. nih.govfrontiersin.org Two molecules of FPP then condense "head-to-head" via squalene (B77637) synthase (SQS) to form the linear 30-carbon precursor squalene. nih.govfrontiersin.orgresearchgate.net Squalene is subsequently oxidized by squalene epoxidase (SQE), a cytochrome P450 enzyme, to form 2,3-oxidosqualene (B107256). nih.govfrontiersin.org This epoxidation step is a critical branch point in the biosynthesis of different triterpene skeletons. frontiersin.org

In Astragalus species producing cycloartane-type saponins, 2,3-oxidosqualene is cyclized to cycloartenol (B190886) by cycloartenol synthase (CAS). mdpi.comnih.govnih.gov Cycloartenol serves as a crucial precursor for the biosynthesis of functionalized cycloartane (B1207475) triterpenoids. researchgate.net Subsequent steps involve diverse structural modifications of the cycloartane backbone, including oxidation, hydroxylation, furan (B31954) ring formation, glycosylation, and acylation. mdpi.comresearchgate.netresearchgate.net These modifications are catalyzed by various enzymes, leading to the vast array of cycloartane saponins found in Astragalus. mdpi.com Specific hydroxylation reactions, mainly involving regio- and stereo-specific hydroxylations catalyzed by P450 monooxygenase enzymes, occur at carbons 3, 6, 16, 23, and 25. researchgate.net Glycosylation reactions, except at the C-23 position, can attach sugar moieties to the hydroxylated carbons (3, 6, 16, and 25). researchgate.net Bisdesmosidic saponins, which have sugar attachments at two different positions, are common in Astragalus cycloartanes. researchgate.net

Identification of Key Enzymes and Enzymatic Steps in Cycloartane Saponin (B1150181) Biosynthesis

Key enzymes involved in the biosynthesis of triterpenoid saponins, including the cycloartane type, include squalene synthase (SS), squalene epoxidase (SE), oxidosqualene cyclases (OSCs), cytochrome P450-dependent monooxygenases (PDMOs), and glycosyltransferases (UGTs). nih.govresearchgate.net

In Astragalus membranaceus, AmOSC3 has been identified as a cycloartenol synthase responsible for the cyclization of 2,3-oxidosqualene to cycloartenol. mdpi.comnih.gov This enzyme is closely related to the production of cycloartane-type astragalosides. mdpi.com Research has identified conserved motifs in OSCs, such as the VFN motif in cycloartenol synthases, which are critical determinants of catalytic function and yield. nih.gov

Further modifications of the cycloartane backbone are carried out by cytochrome P450-dependent monooxygenases and glycosyltransferases (UGTs). mdpi.com These enzymes catalyze reactions such as hydroxylation, oxidation, and the attachment of sugar moieties. mdpi.comnih.govnih.govresearchgate.net For instance, in A. membranaceus, a cycloastragenol (B1669396) synthase (AmCAS1) catalyzes the conversion of 2,3-oxidosqualene to cycloartenol. mdpi.com Four glycosyltransferases, AmUGT15, AmUGT14, AmUGT13, and AmUGT7, have been identified and functionally characterized for their roles in the glycosylation of cycloastragenol saponins, catalyzing 3-O-xylosylation, 3-O-glucosylation, 25-O-glucosylation/25-O-xylosylation, and 20-O-glucosylation, respectively. mdpi.com The complete biosynthetic pathway of astragalosides has been elucidated, involving a sequence of selective hydroxylation, epoxidation, and glycosylation reactions mediated by three cytochrome P450s, one 2-oxoglutarate-dependent dioxygenase, and two glycosyltransferases. nih.govresearchgate.net

Microbial and Enzymatic Biotransformation of Related Astragalus Saponins (e.g., Astragaloside (B48827) IV)

Biotransformation, utilizing microorganisms or enzymes, is a promising technology for converting Astragalus saponins into potentially more active or desirable compounds. mdpi.comresearchgate.netresearchgate.net Astragaloside IV (ASI), a major bioactive constituent in Astragalus membranaceus, has been a subject of extensive biotransformation studies, particularly for its conversion to cycloastragenol (CA). mdpi.comresearchgate.netresearchgate.netkyoto-u.ac.jpnih.govnih.govkoreascience.kr

Microbial transformation of astragalosides has been explored using various microorganisms, including bacteria and fungi. mdpi.commdpi.com For example, Bacillus sp. LG-502 has been shown to efficiently transform astragaloside IV to cycloastragenol. researchgate.netnih.gov This process involves the activity of glycosidases, primarily glucosidases and xylosidases, located within the bacterial cells, which cleave the sugar moieties from astragaloside IV. researchgate.netnih.gov Studies have identified cyclogaleginoside B and 20R, 24S-epoxy-6α, 16β, 25-trihydroxy-9, 19-cycloartan-3-one as metabolites in the biotransformation of astragaloside IV by Bacillus sp. LG-502. researchgate.netnih.gov

Different gut bacteria, such as lactic acid bacteria (LAB) and bifidobacteria, can also metabolize astragaloside IV to cycloastragenol through distinct pathways. researchgate.netkyoto-u.ac.jp LAB initiate the metabolism by removing the C-6 glucose, while bifidobacteria begin with the removal of the C-3 xylose. kyoto-u.ac.jp

Enzymatic hydrolysis, particularly using β-glucosidase and β-xylosidase, is another effective method for the biotransformation of astragaloside IV. mdpi.comkoreascience.kr Purified thermostable and sugar-tolerant enzymes from Dictyoglomus thermophilum, specifically β-glucosidase Dth3 and β-xylosidase Xln-DT, have demonstrated high efficiency and selectivity in cleaving the outer C-6 glucose and C-3 xylose moieties of astragaloside IV, leading to the production of cycloastragenol. koreascience.krjmb.or.kr Optimized enzymatic conditions using these enzymes achieved a high molar conversion of astragaloside IV to cycloastragenol. koreascience.krjmb.or.kr

Microbial transformation has also been investigated for enhancing the production of astragaloside IV itself. researchgate.netmdpi.com For instance, the fungal endophyte Penicillium canescens has been used for the deacetylation of astragaloside precursors (like astragaloside I, astragaloside II, and isoastragaloside II) to yield astragaloside IV. nih.govmdpi.com This biotransformation method has been successfully applied in Astragalus membranaceus hairy root cultures, significantly increasing astragaloside IV accumulation. nih.gov

Data Table: Biotransformation of Astragaloside IV to Cycloastragenol

| Microorganism/Enzyme System | Substrate | Major Product | Conversion Rate (%) | Key Enzymes Involved | References |

| Bacillus sp. LG-502 | Astragaloside IV | Cycloastragenol | Up to 89 | Glycosidases (glucosidases, xylosidases) | researchgate.netnih.gov |

| Lactic Acid Bacteria (LAB) | Astragaloside IV | Cycloastragenol | Not specified | Glycosidases (initial C-6 glucose removal) | kyoto-u.ac.jp |

| Bifidobacteria | Astragaloside IV | Cycloastragenol | Not specified | Glycosidases (initial C-3 xylose removal) | kyoto-u.ac.jp |

| Dictyoglomus thermophilum enzymes (Dth3, Xln-DT) | Astragaloside IV | Cycloastragenol | Up to 94.5 | β-Glucosidase, β-Xylosidase | koreascience.krjmb.or.kr |

| Penicillium canescens | Astragaloside precursors | Astragaloside IV | High conversion of precursors | Deacetylase | nih.govmdpi.com |

Structure Activity Relationship Sar Investigations of Astrasieversianin Xv and Congeners

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling techniques are valuable tools in SAR studies, providing insights into the interactions between molecules and their biological targets at an atomic level. youtube.comkallipos.gr These methods can help predict binding affinities, assess the stability of molecular complexes, and explore conformational changes. kallipos.gr

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are commonly used to predict the preferred orientation and binding affinity of a ligand (such as Astrasieversianin XV or its congeners) to a protein target. oatext.com This technique helps to identify potential binding sites and the key interactions, such as hydrogen bonds and electrostatic forces, that stabilize the ligand-target complex. researchgate.netoatext.com Studies involving Astragalus metabolites have utilized molecular docking to understand their inhibitory effects on enzymes like α-amylase and α-glucosidase, identifying specific compounds and their favorable binding interactions with the active sites of these enzymes. researchgate.net

Molecular Dynamics Simulations for Binding Stability and Conformation

Molecular dynamics (MD) simulations extend the analysis beyond static docking poses by simulating the movement and interactions of atoms and molecules over time. uchicago.educhemrxiv.org This provides dynamic information about the stability of the ligand-target complex, conformational changes in both the ligand and the target, and the persistence of key interactions observed in docking studies. researchgate.netchemrxiv.org MD simulations can confirm the stability of binding identified through docking and offer a more realistic representation of the molecular recognition process in a dynamic environment. researchgate.net

Chemometric and Multivariate Statistical Analyses in SAR Studies

Chemometrics involves the application of mathematical and statistical methods to chemical data to extract meaningful information. ebsco.comwikipedia.org In the context of SAR studies of natural products like those from Astragalus, chemometric and multivariate statistical analyses are crucial for processing complex datasets generated from techniques such as metabolomics and bioassays. researchgate.netpensoft.net These methods help to identify patterns, classify samples, and correlate chemical profiles with biological activities. ebsco.comwikipedia.org

Principal Component Analysis (PCA) for Metabolomic Differentiation

Principal Component Analysis (PCA) is an unsupervised multivariate statistical technique used for dimensionality reduction and exploratory data analysis. wikipedia.orgbioconductor.org In metabolomic studies of Astragalus species, PCA has been applied to visualize the natural clustering and differentiation of samples based on their metabolite profiles. researchgate.net This helps to reveal intrinsic variations in chemical composition between different species or varieties, providing a foundational understanding of the chemical diversity before correlating it with biological activities. researchgate.netbioconductor.org

Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) for Bioactive Compound Identification

Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) is a supervised multivariate statistical method used to find variables that best discriminate between predefined groups, such as samples with high versus low biological activity. pensoft.netmdpi.com In SAR studies, OPLS-DA can be used to identify specific metabolites or groups of metabolites that are strongly correlated with observed biological effects. researchgate.netmdpi.com For instance, OPLS discrimination models have been used to highlight variations in secondary metabolites influencing enzyme inhibition activities and to identify key bioactive compounds within Astragalus extracts. researchgate.net

Identification of Key Structural Determinants for Observed Biological Activities

Influence of Glycosylation Patterns on Pharmacological Profiles

While specific detailed studies solely on the influence of glycosylation patterns of this compound on its pharmacological profile are not extensively documented in the provided search results, research on other saponins (B1172615) and glycosylated compounds provides relevant context. Glycosylation can affect a compound's absorption, distribution, metabolism, and excretion, thereby influencing its bioavailability and ultimately its efficacy nih.gov. Differences in glycosylation patterns have been shown to influence the biological activities of other saponins from Astragalus species, such as immunomodulatory effects researchgate.net. For instance, glycosides of 20,24-epoxy and 20,25-epoxy cycloartanes have shown higher IL-2 inducing activity compared to acyclic cycloartanes, suggesting the importance of the glycosidic structure researchgate.net. Variations in glycosylation patterns are also known to influence the pathogenicity and infectivity of viruses, highlighting the significant role of glycans in biological interactions nih.govnih.gov.

Role of the Cycloartane (B1207475) Aglycone Moiety in Bioactivity

The aglycone, or the non-sugar part of a glycoside, is the core structure that often dictates the compound's basic biological activity mdpi.com. In the case of this compound, the aglycone is a cycloartane-type triterpene. Cycloartane triterpenoids are characterized by their unique 9β,19-cyclo-5α-lanostane skeleton chemistry-chemists.com.

Studies on various cycloartane-type saponins from Astragalus species have investigated their biological effects, including antiproliferative and anti-apoptotic activities in cancer cell lines onkder.org. For example, Astragaloside (B48827) IV, another cycloartane saponin (B1150181), has demonstrated antitumor effects on various cancer models nih.gov. Research comparing different cycloartane-type saponins, including Astrasieversianin X (a congener of this compound), has shown varying degrees of cytotoxicity against breast cancer cell lines, indicating that structural differences in the aglycone or glycosylation can influence activity onkder.org.

The cycloartane skeleton itself is associated with a broad spectrum of biological activities, including immunostimulant, anti-inflammatory, antiviral, and antitumor properties researchgate.netchemistry-chemists.com. The presence and position of functional groups on the cycloartane core, as well as the attached sugar moieties, contribute to the specific biological profile of each saponin mdpi.com.

Comparative SAR Analysis with Other Well-Characterized Astragalus Saponins

Comparing the SAR of this compound with other well-characterized Astragalus saponins, such as Astragaloside IV, provides insights into the structural features that contribute to their distinct biological activities nih.gov. Both this compound and Astragaloside IV are cycloartane-type glycosides, but they differ in their glycosylation patterns and potentially in the structure of their aglycone side chains or stereochemistry nih.govresearchgate.netnih.gov.

While direct comparative SAR data specifically detailing this compound against a wide range of other Astragalus saponins in a single study is limited in the provided results, the existing literature on Astragalus saponins in general underscores the principle that subtle variations in glycosylation and aglycone structure lead to diverse pharmacological profiles mdpi.comresearchgate.net. For instance, differences in the arrangement and type of sugar units, as well as modifications to the cycloartane core, can influence properties like membrane permeability, target binding affinity, and metabolic stability, thereby altering the potency and specificity of the saponin's action collaborativedrug.comnih.gov.

Further comparative studies are needed to fully delineate the specific SAR of this compound relative to its congeners and other prominent Astragalus saponins, which would involve systematic evaluation of their activities across various biological assays and detailed structural comparisons.

Pharmacological Mechanisms and Molecular Target Interactions in Vitro and Ex Vivo Studies

Enzyme Modulation and Inhibition Studies

Studies have examined the inhibitory effects of Astrasieversianin XV on several key enzymes, including glycosidases, carbonic anhydrases, and cholinesterases.

Glycosidase Enzyme Inhibition (e.g., α-Amylase, α-Glucosidase)

While the provided search results mention glycosidase inhibition studies for other compounds, including some triterpenes and natural products researchgate.netnih.govresearchgate.net, specific data on this compound's inhibitory activity against α-amylase and α-glucosidase were not found within the provided snippets. Some studies discuss the inhibition of α-glycosidase by other compounds researchgate.net.

Carbonic Anhydrase (CA) Isozyme Inhibition (e.g., hCA I, hCA II, hCA IV, hCA VI, bCA III)

This compound has been investigated for its inhibitory effects on various α-carbonic anhydrase (CA) isozymes. A study analyzing saponins (B1172615) and phenolic compounds reported the inhibitory effects of Astrasieversianin X (another saponin (B1150181) from Astragalus sieversianus) against five α-CA isozymes: hCA I, hCA II, bCA III, hCA IV, and hCA VI. While this study included other Astragalus-derived saponins, specific inhibition data for this compound against these CA isozymes are not explicitly detailed in the provided abstracts tandfonline.comtandfonline.comege.edu.trege.edu.tr. The study indicated that most tested phenolic and saponin compounds inhibited the isoenzymes effectively at low micromolar KI values, ranging between 0.1 and 4 µM, though some derivatives were ineffective (KI values > 100 µM) tandfonline.comtandfonline.com.

Cholinesterase Enzyme Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Research has explored the cholinesterase inhibitory potential of various natural products, including some Astragalus-derived compounds, in the context of Alzheimer's disease treatment nih.govmdpi.comresearchgate.net. One study specifically tested Astrasieversianin II and Astrasieversianin X for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This study reported a very low rate of inhibition (< 10%) by these compounds researchgate.net. Another study examining various triterpenes for cholinesterase inhibition found that while many showed inhibitory potential, the activity varied among compounds nih.govresearchgate.net. However, specific data on the cholinesterase inhibitory activity of this compound were not found in the provided search results.

Cellular Pathway Modulation

This compound and related compounds from Astragalus species have been investigated for their effects on cellular pathways, including antioxidant mechanisms and the modulation of proliferation and apoptosis in cancer cells.

Antioxidant Activity and Reactive Oxygen Species Scavenging Mechanisms

Natural compounds, including those from Astragalus, are known for their antioxidant properties and ability to scavenge reactive oxygen species (ROS) dokumen.pubresearchgate.netiasworld.orgmedchemexpress.commedsci.org. While the provided information confirms that this compound has been identified dokumen.pub, detailed mechanisms of its antioxidant activity or specific data on its ROS scavenging capabilities were not extensively described in the search results. Studies on other natural products and Astragalus components highlight various antioxidant mechanisms, including radical scavenging and metal chelation nih.govresearchgate.netiasworld.org.

Modulation of Cellular Proliferation and Apoptosis Pathways (in Cancer Cell Lines)

Anti-proliferative Effects on Select Cancer Cell Lines (e.g., HeLa, U937, MCF-7, MDA-MB-231)

Based on the consulted in vitro and ex vivo studies specifically focusing on this compound, detailed data regarding its anti-proliferative effects on HeLa, U937, MCF-7, and MDA-MB-231 cancer cell lines were not found.

Induction of Apoptosis in Specific Cellular Models

Specific data detailing the induction of apoptosis by this compound in defined cellular models from the consulted in vitro and ex vivo studies were not identified.

Immunomodulatory Activities (Excluding Human Clinical Data)

Ex vivo studies specifically investigating the immunomodulatory activities of this compound were not found in the consulted literature.

Neuroprotective Actions (Excluding Human Clinical Data)

In vitro studies have explored the neuroprotective potential of this compound. Research using isolated rat brain synaptosomes, mitochondria, and microsomes demonstrated that this compound exhibited statistically significant dose-dependent protective activity against neurotoxicity induced by 6-hydroxydopamine and tert-butyl hydroperoxide. indiamart.com These findings suggest a potential for this compound to mitigate cellular damage in models relevant to neurodegenerative processes. indiamart.com

Advanced Analytical Methodologies for Quantitation and Quality Control

Development and Validation of Chromatographic-Spectrometric Methods (e.g., UPLC-QqQ-MS/MS)

Chromatographic-spectrometric methods, such as Ultra-Performance Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (UPLC-QqQ-MS/MS), are powerful tools for the analysis of complex mixtures like plant extracts. These methods offer high sensitivity, selectivity, and the ability to simultaneously analyze multiple compounds.

UPLC-QqQ-MS/MS is particularly well-suited for the analysis of triterpene saponins (B1172615) like Astrasieversianin XV due to its ability to separate closely related compounds and provide detailed structural information through fragmentation patterns mdpi.comresearchgate.netresearchgate.netmdpi.com. The QqQ mass analyzer allows for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), which significantly enhances sensitivity and specificity for target analytes by monitoring specific precursor-product ion transitions nih.govmdpi-res.com.

The development of such methods involves optimizing chromatographic conditions (e.g., column type, mobile phase composition, gradient elution) to achieve adequate separation of this compound from other matrix components. Mass spectrometric parameters, including ionization mode (often positive or negative electrospray ionization, ESI), precursor ions, and product ions, are then optimized to maximize the signal intensity and selectivity for this compound mdpi.comresearchgate.netmdpi.com.

Validation of these methods is essential to ensure their reliability and accuracy. Validation parameters typically include linearity, sensitivity (limit of detection and limit of quantitation), precision, accuracy, and recovery ontario.ca.

Research has demonstrated the application of UPLC-QqQ-MS/MS for the identification and analysis of this compound in Astragalus species researchgate.netresearchgate.net. For instance, in one study utilizing UPLC-QqQ-MS/MS for the metabolic profiling of several Astragalus species, this compound was among the identified metabolites researchgate.net. The method involved using ESI in negative mode, and this compound was identified based on its retention time and characteristic fragment ions mdpi.comresearchgate.net.

Applications in the Phytochemical Profiling and Standardization of Astragalus Extracts

Phytochemical profiling involves the comprehensive analysis of the chemical constituents present in a plant extract. Chromatographic-spectrometric methods, including UPLC-QqQ-MS/MS, play a vital role in creating detailed phytochemical fingerprints of Astragalus extracts researchgate.netresearchgate.net. This profiling is essential for understanding the chemical diversity within the genus and identifying key bioactive compounds.

Studies have used UPLC-QqQ-MS/MS to identify a wide range of metabolites in Astragalus species, including saponins, flavonoids, phenolic acids, and fatty acids researchgate.net. Phytochemical profiling using these advanced techniques has revealed both qualitative and quantitative differences in the chemical composition across different Astragalus species researchgate.net.

Standardization of Astragalus extracts is crucial for ensuring consistent quality and therapeutic efficacy. This process involves establishing the content of specific bioactive markers, such as this compound, within the extract google.comnih.gov. Chromatographic-spectrometric methods provide the necessary accuracy and sensitivity for the quantitative determination of these markers. By quantifying key compounds like this compound, manufacturers can standardize their extracts, ensuring that each batch contains a defined amount of the active constituents. This is particularly important for extracts used in dietary supplements or traditional medicines google.comnih.gov.

Data from phytochemical profiling can highlight the abundance of specific saponin (B1150181) glycosides in different Astragalus species. For example, one study found that A. bombycinus showed a higher concentration of saponin glycosides compared to other species analyzed researchgate.net.

Metabolomics Profiling of Astragalus Species for Bioactive Compound Identification

Metabolomics is a comprehensive approach that aims to identify and quantify all the small molecule metabolites in a biological sample nih.govfrontiersin.org. When applied to plants, metabolomics profiling can provide a holistic view of the plant's chemical composition and help identify bioactive compounds.

UPLC-QqQ-MS/MS is a commonly used platform for metabolomics studies of plant extracts due to its ability to detect a wide range of metabolites nih.gov. Metabolomics profiling of Astragalus species using this technique allows researchers to identify not only known compounds like this compound but also potentially new or less common metabolites that may contribute to the plant's pharmacological activities researchgate.net.

Multivariate statistical techniques are often used in conjunction with metabolomics data to identify patterns and differentiate between samples based on their metabolic profiles researchgate.netfrontiersin.org. This can help in correlating specific compounds or groups of compounds with particular biological activities or with different Astragalus species or growing conditions researchgate.net.

Research utilizing UPLC-QqQ-MS/MS and multivariate statistical analysis has been employed to investigate the metabolic profiles of various Astragalus species, leading to the identification of numerous metabolites, including saponins researchgate.net. These studies contribute to a deeper understanding of the chemical basis for the traditional uses and observed pharmacological effects of Astragalus species.

Future Research Directions and Translational Perspectives

Exploration of Uninvestigated Biological Activities and Underlying Mechanisms

The Astragalus genus is a rich source of saponins (B1172615) known for diverse pharmacological effects, including anti-inflammatory, immunostimulant, antioxidant, anti-cancer, antidiabetic, cardioprotective, hepatoprotective, and antiviral activities. mdpi.comresearchgate.net Given that Astrasieversianin XV is a component of these plants, its potential contribution to these activities, and other yet uninvestigated biological effects, presents a significant area for future research.

Studies on extracts containing this compound provide initial clues. For instance, a methanolic extract of A. fruticosus, which contains this compound, demonstrated moderate antioxidant activity and notable cytotoxic potential against colorectal cancer cells (HCT-116), along with moderate activity against prostate (DU-145), ovarian (SKOV-3), and lung (A-549) cancer cell lines. nih.gov This suggests that future research should investigate the direct cytotoxic and antioxidant activities of isolated this compound and elucidate the specific mechanisms by which it exerts these effects in various cancer cell lines.

Furthermore, the identification of this compound in an Astragalus membranaceus extract studied for its effects on ulcerative colitis (UC) points to a potential role for this compound in modulating gut microbiota, metabolites, and signaling pathways like PI3K/AKT, which were implicated in the extract's activity. frontiersin.org Future studies are needed to determine the precise involvement and mechanisms of this compound in the context of inflammatory bowel diseases like UC.

Generally, the intricate biological targets and molecular mechanisms of many Astragalus saponins are not yet fully understood, underscoring the need for dedicated research into the specific actions of this compound. researchgate.net

Identification of Novel Molecular Targets for Therapeutic Intervention

Identifying the specific molecular targets of this compound is crucial for understanding its therapeutic potential and developing targeted interventions. Network pharmacology approaches, which integrate data from various sources to predict interactions between compounds and biological targets, have been applied to Astragalus membranaceus. In one such study investigating the herb's effects on lung cancer, this compound was predicted to interact with a range of potential targets. nih.gov These predicted targets include ADRB2, AKT1, AKT2, CDK1, CYP2D6, FGF2, FGFR1, HDAC1, HLA-A, HSP90AA1, IL2, MAPK14, MTOR, PIK3CA, PIK3CG, SLC2A1, STAT3, TOP1, TYMS, and VEGFA. nih.gov

Experimental validation of these predicted targets is a critical next step in the research of this compound. For example, the predicted interaction with AKT1, AKT2, PIK3CA, and PIK3CG aligns with the observed involvement of the PI3K/AKT pathway in the effects of Astragalus membranaceus extract on UC, suggesting a plausible link that warrants direct investigation with isolated this compound. frontiersin.orgnih.gov Future research should focus on confirming these interactions through in vitro and in vivo studies and exploring the functional consequences of this compound binding to these targets. The broader goal is to identify novel molecular targets that could be modulated by this compound for therapeutic benefit.

Development of Innovative Synthetic and Semi-Synthetic Strategies for this compound and Its Analogues

The isolation of this compound from natural sources can be challenging and may not always yield sufficient quantities for extensive research or potential therapeutic applications. nih.govnih.gov Therefore, the development of efficient synthetic and semi-synthetic strategies for producing this compound and its structural analogues is a vital area for future research.

While detailed synthetic routes specifically for this compound are not widely reported, research on related cycloartane-type saponins from Astragalus provides a basis for such efforts. Studies involving the preparation of derivatives of related compounds like cycloastragenol (B1669396) (the aglycone of astragaloside (B48827) IV) highlight the interest in modifying the structure of these saponins to potentially enhance their activity or alter their properties. thieme-connect.com

Biotransformation using microorganisms, such as endophytic fungi isolated from Astragalus species, represents another innovative approach for modifying cycloartane (B1207475) structures and potentially producing novel analogues of this compound. thieme-connect.com Future research should explore and optimize these synthetic, semi-synthetic, and biotransformation methods to ensure a sustainable supply of this compound for research and to create a library of analogues with potentially improved pharmacological profiles.

Integration with Systems Biology and Multi-Omics Data for Holistic Understanding

To gain a comprehensive understanding of how this compound affects biological systems, integrating its study with systems biology approaches and multi-omics data is essential. Systems biology aims to model and analyze the complex interactions within biological systems, while multi-omics technologies (such as genomics, transcriptomics, proteomics, and metabolomics) provide vast amounts of data on different molecular layers.

The study on Astragalus membranaceus extract and UC demonstrated the power of integrating multi-omics analyses (including gut microbiota profiling and metabolite analysis) with network pharmacology to elucidate the mechanisms of a complex natural product mixture. frontiersin.org Since this compound is a component of this extract, applying similar integrated approaches to the isolated compound would allow for a more holistic understanding of its specific impact on biological pathways, cellular networks, and interactions with the microbiome. Future research should focus on generating multi-omics data in response to this compound treatment in relevant model systems and integrating this data using systems biology tools to build predictive models of its biological effects. This will help in identifying key pathways and interactions influenced by the compound.

Potential for Biomarker Discovery in Phytomedicine Research

The identification and quantification of bioactive compounds in medicinal plants are crucial for quality control, standardization, and understanding their pharmacological effects in phytomedicine research. This compound has been identified and quantified in various Astragalus species. nih.govmdpi.comfrontiersin.org Its presence and concentration could serve as a valuable biomarker for authenticating Astragalus raw materials and extracts and for ensuring consistency in research and potential product development.

Beyond quality control, this compound or its metabolites could potentially function as biomarkers of exposure, efficacy, or even disease status in the context of conditions that Astragalus is traditionally used to treat or where this compound shows activity. For example, if this compound is found to be efficacious in UC, monitoring its levels or the levels of specific metabolites in biological fluids could potentially serve as a biomarker for treatment response. Similarly, in liver protection studies involving Astragalus membranaceus, where this compound is present, investigating correlations between this compound levels and established liver toxicity biomarkers could reveal its potential as a predictive or prognostic marker. google.com Future research should explore the pharmacokinetics and metabolism of this compound and investigate its potential as a biomarker in both preclinical and clinical studies related to its identified biological activities.

Q & A

Q. What gaps exist in current research on this compound, and how can they be addressed methodologically?

- Methodological Answer : Prioritize understudied areas such as pharmacokinetics (e.g., bioavailability, half-life) and in vivo toxicity profiles. Use isotope-labeled analogs for metabolic pathway tracing. Develop high-throughput screening platforms to explore synergistic effects with existing therapeutics. Collaborate with computational biologists to integrate multi-omics data (proteomics, metabolomics) for systems-level insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.